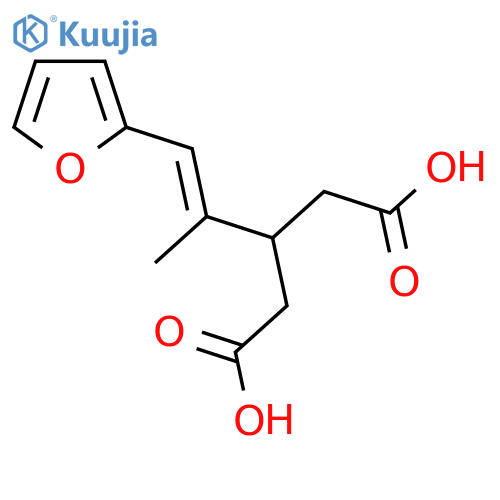Cas no 2229654-01-5 (3-1-(furan-2-yl)prop-1-en-2-ylpentanedioic acid)

2229654-01-5 structure
商品名:3-1-(furan-2-yl)prop-1-en-2-ylpentanedioic acid
3-1-(furan-2-yl)prop-1-en-2-ylpentanedioic acid 化学的及び物理的性質
名前と識別子
-
- 3-1-(furan-2-yl)prop-1-en-2-ylpentanedioic acid
- 3-[1-(furan-2-yl)prop-1-en-2-yl]pentanedioic acid
- EN300-1807157
- 2229654-01-5
-
- インチ: 1S/C12H14O5/c1-8(5-10-3-2-4-17-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16)/b8-5+
- InChIKey: IVOGKVJRZMMHTN-VMPITWQZSA-N
- ほほえんだ: O1C=CC=C1/C=C(\C)/C(CC(=O)O)CC(=O)O
計算された属性
- せいみつぶんしりょう: 238.08412354g/mol
- どういたいしつりょう: 238.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 87.7Ų
3-1-(furan-2-yl)prop-1-en-2-ylpentanedioic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807157-0.05g |
3-[1-(furan-2-yl)prop-1-en-2-yl]pentanedioic acid |
2229654-01-5 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1807157-0.1g |
3-[1-(furan-2-yl)prop-1-en-2-yl]pentanedioic acid |
2229654-01-5 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1807157-2.5g |
3-[1-(furan-2-yl)prop-1-en-2-yl]pentanedioic acid |
2229654-01-5 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1807157-1g |
3-[1-(furan-2-yl)prop-1-en-2-yl]pentanedioic acid |
2229654-01-5 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1807157-10.0g |
3-[1-(furan-2-yl)prop-1-en-2-yl]pentanedioic acid |
2229654-01-5 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1807157-1.0g |
3-[1-(furan-2-yl)prop-1-en-2-yl]pentanedioic acid |
2229654-01-5 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1807157-10g |
3-[1-(furan-2-yl)prop-1-en-2-yl]pentanedioic acid |
2229654-01-5 | 10g |
$5467.0 | 2023-09-19 | ||
| Enamine | EN300-1807157-5.0g |
3-[1-(furan-2-yl)prop-1-en-2-yl]pentanedioic acid |
2229654-01-5 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1807157-0.5g |
3-[1-(furan-2-yl)prop-1-en-2-yl]pentanedioic acid |
2229654-01-5 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1807157-0.25g |
3-[1-(furan-2-yl)prop-1-en-2-yl]pentanedioic acid |
2229654-01-5 | 0.25g |
$1170.0 | 2023-09-19 |
3-1-(furan-2-yl)prop-1-en-2-ylpentanedioic acid 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
2229654-01-5 (3-1-(furan-2-yl)prop-1-en-2-ylpentanedioic acid) 関連製品
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
